molecular formula C7H8BrNO B13566543 2-(5-Bromofuran-2-yl)cyclopropan-1-amine

2-(5-Bromofuran-2-yl)cyclopropan-1-amine

Cat. No.: B13566543
M. Wt: 202.05 g/mol
InChI Key: GNHMFOXDCNCVFQ-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C7H8BrNO It features a cyclopropane ring attached to an amine group and a brominated furan ring

Preparation Methods

The synthesis of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or a brominating agent to yield 5-bromofuran.

    Cyclopropanation: The brominated furan is then subjected to cyclopropanation reactions, often using diazo compounds or other cyclopropanating agents.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

2-(5-Bromofuran-2-yl)cyclopropan-1-amine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the bromine or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5-Bromofuran-2-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated furan ring and cyclopropane moiety can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-(5-Bromofuran-2-yl)cyclopropan-1-amine include:

    2-(5-Bromofuran-2-yl)butylamine: This compound has a butyl chain instead of a cyclopropane ring, which may affect its reactivity and biological activity.

    2-(5-Bromofuran-2-yl)ethylamine: The ethyl chain provides different steric and electronic properties compared to the cyclopropane ring.

    2-(5-Bromofuran-2-yl)methylamine: The methyl group offers a simpler structure, potentially leading to different chemical and biological behaviors.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic characteristics, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H8BrNO/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2

InChI Key

GNHMFOXDCNCVFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)Br

Origin of Product

United States

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